p38 MAP Kinase Inhibitor III

Vue d'ensemble

Description

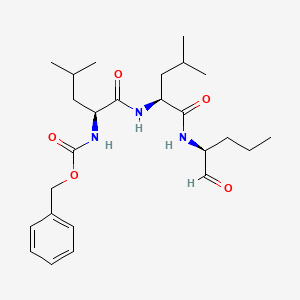

P38 MAP Kinase Inhibitor III is a cell-permeable methylsulfanylimidazole compound that acts as a potent, selective, reversible, and ATP-competitive p38 MAP kinase inhibitor . It controls the biological activity of p38 MAP Kinase . It plays a key role in the cellular response to stress at many levels .

Molecular Structure Analysis

The molecular structure of p38 MAP Kinase Inhibitor III is complex. The binding of more specific molecules is characterized by a peptide flip between Met109 and Gly110 . This unique mode of binding may be exploited in the design of new p38 inhibitors .Applications De Recherche Scientifique

Metabolic Stability Research

ML3403, a 2-alkylsulfanylimidazole, undergoes rapid oxidation to the sulfoxide in in vitro and in vivo metabolism studies . The development of 2-alkylimidazole derivatives of ML3403 has resulted in compounds with improved metabolic stability .

Anti-Inflammatory Applications

ML3403 has been identified as a potent anti-inflammatory agent . It has been used in studies focusing on the treatment of disorders originating from inflammation . Inhibition of p38 MAPK, which ML3403 accomplishes, has been shown to effectively alleviate inflammatory diseases such as rheumatoid arthritis, cardiovascular disease, and inflammatory pain .

Neurodegenerative Disorders

The p38α MAPK pathway, which ML3403 inhibits, is implicated in the pathogenesis of neurodegenerative disorders . Studies have identified about 50 naturally occurring and synthetic p38α MAPK inhibitors, including ML3403, with high potential to cross the blood-brain barrier (BBB), which can be further explored in the future for the treatment of neurodegenerative disorders .

Alzheimer’s Disease Treatment

ML3403 has shown therapeutic effects for Alzheimer’s disease (AD) in studies using the 5XFAD mouse model . Treatment with ML3403 downregulated phospho-p38 MAPK levels, decreased the amount of Aβ deposits, and reduced spatial learning memory loss in these mice .

Modulation of Microglia Function

ML3403 has been shown to modulate microglia function in the 5XFAD mouse model of Alzheimer’s disease . While pro-inflammatory conditions were decreased, the expression of alternatively activated microglial markers and microglial phagocytic receptors was increased .

Neuroprotection

ML3403 has demonstrated neuroprotective effects. Treatment with ML3403 reduced the number of degenerating neurons labeled with Fluoro-Jade B in the brains of 5XFAD mice . This neuroprotective effect of ML3403 was further confirmed by in vitro studies .

Mécanisme D'action

Target of Action

ML3403, also known as p38 MAP Kinase Inhibitor III, primarily targets the p38 Mitogen-Activated Protein Kinase (MAPK) . The p38 MAPK is a key mediator in cytokine-induced signaling events that are activated in response to a variety of extracellular stimuli such as stress factors, apoptosis, and proliferation .

Mode of Action

ML3403 is a cell-permeable, potent inhibitor of p38 MAPK . Kinetic studies indicate that this compound is competitive with respect to ATP . This means that ML3403 competes with ATP for binding to the ATP-binding site of the p38 MAPK, thereby inhibiting the kinase’s activity .

Biochemical Pathways

The inhibition of p38 MAPK by ML3403 affects the MAPK signaling pathway . This pathway plays an integral role in disease states including oncogenesis, autoimmune diseases, and inflammatory processes . By inhibiting p38 MAPK, ML3403 suppresses the release of cytokines, which are signaling molecules that mediate and regulate immunity, inflammation, and hematopoiesis .

Result of Action

The primary result of ML3403’s action is the suppression of cytokine release . This has been demonstrated both in vivo (in LPS-stimulated mice) and in vitro (in LPS-stimulated isolated human PBMCs) . Specifically, ML3403 has been shown to suppress the release of TNF-α and IL-1β, two key pro-inflammatory cytokines .

Action Environment

The action, efficacy, and stability of ML3403 can be influenced by various environmental factors. For instance, ML3403 should be stored at 2-8°C, protected from light . Upon solubilization, it should be apportioned into working aliquots and stored at -20°C . Avoiding repeated freeze/thaw cycles is recommended as they could potentially affect the stability and efficacy of the compound .

Orientations Futures

The future directions of p38 MAP Kinase Inhibitor III involve its potential use in the treatment of various diseases. For instance, it has been suggested that targeting p38α could be of therapeutic interest . Moreover, novel MK2i strategies, although encouraging in the pre-clinical arena, may either show evidence for efficacy or the lack of efficacy in emergent human trials data from different disease settings .

Propriétés

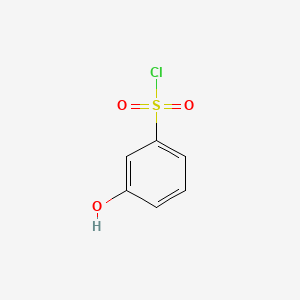

IUPAC Name |

4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-N-(1-phenylethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4S/c1-15(16-6-4-3-5-7-16)26-20-14-18(12-13-25-20)22-21(27-23(28-22)29-2)17-8-10-19(24)11-9-17/h3-15H,1-2H3,(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPWQNBKEIVYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336897 | |

| Record name | 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p38 MAP Kinase Inhibitor III | |

CAS RN |

549505-65-9 | |

| Record name | ML-3403 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0549505659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ML-3403 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW1528F5YP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.